Lipophilicity (XLogP3) Comparison: Impact on Membrane Permeability and Bioavailability Predictions
The lipophilicity of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, as predicted by its XLogP3 value of 3.5, is a critical determinant of its pharmacokinetic properties [1]. When compared to the structural isomer (4'-Fluoro-4-methylbiphenyl-3-yl)acetic acid (CID 58545475), which has an identical molecular formula but a different substitution pattern, both compounds share the same XLogP3-AA value of 3.5 [2]. However, compared to the simpler analog 4-fluoro-3-methylphenylacetic acid (CAS 1000520-92-2, XLogP3: 1.7) [3], our target compound is significantly more lipophilic, suggesting enhanced membrane permeability but potentially reduced aqueous solubility. This difference is crucial for applications where passive diffusion across biological membranes is required.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | (4'-Fluoro-4-methylbiphenyl-3-yl)acetic acid: 3.5; 4-Fluoro-3-methylphenylacetic acid: 1.7 |
| Quantified Difference | 0.0 vs. isomer; +1.8 vs. simpler analog |
| Conditions | Computed by XLogP3 algorithm (PubChem). |
Why This Matters
The higher lipophilicity (Δ = +1.8) indicates a significantly different ADME profile compared to non-biphenyl analogs, which is a key selection criterion for medicinal chemistry campaigns requiring specific permeability characteristics.
- [1] PubChem. 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. Compound Summary for CID 56776800. XLogP3-AA property. View Source
- [2] PubChem. (4'-Fluoro-4-methylbiphenyl-3-yl)acetic acid. Compound Summary for CID 58545475. XLogP3-AA property. View Source
- [3] PubChem. 2-(4-Fluoro-3-methylphenyl)acetic acid. Compound Summary for CID 53410310. XLogP3 property. View Source
